molecular formula C14H8BrF4NO2 B3076973 5-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide CAS No. 1042839-65-5

5-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide

Cat. No.: B3076973
CAS No.: 1042839-65-5
M. Wt: 378.12 g/mol
InChI Key: COHJZRICMCVUDO-UHFFFAOYSA-N
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Description

5-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide is an organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

5-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

Mode of Action

It’s known that halogenated compounds often participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Biochemical Analysis

Biochemical Properties

5-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases, which are crucial regulators of the cell cycle. The interaction between this compound and these kinases can lead to the inhibition of kinase activity, thereby affecting cell proliferation and growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis, leading to changes in cell survival and death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the binding of this compound to cyclin-dependent kinases can inhibit their activity, thereby preventing the phosphorylation of target proteins and disrupting the cell cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which can impact cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and biotransformation. The compound can undergo various metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall efficacy and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For example, the compound’s interaction with efflux transporters can influence its intracellular concentration and bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can impact its interactions with biomolecules and its overall efficacy. For instance, the compound’s presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide typically involves multiple steps, including halogenation, amide formation, and trifluoromethoxylation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction employs organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen or functional group substitutions, while coupling reactions can produce more complex aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides with halogen and trifluoromethoxy substitutions, such as:

Uniqueness

The uniqueness of 5-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both bromine and fluorine atoms, along with the trifluoromethoxy group, enhances its reactivity and versatility in various chemical reactions and research applications.

Properties

IUPAC Name

5-bromo-2-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrF4NO2/c15-8-1-6-12(16)11(7-8)13(21)20-9-2-4-10(5-3-9)22-14(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHJZRICMCVUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Carbonyldiimidazole (1.054 g, 6.50 mmol) was added to a solution of 5-bromo-2-fluorobenzoic acid (1.129 g, 5.0 mmol) in DMF (10 mL) and the RM was stirred for 2 h at 0° C. 4-(trifluoromethoxy)aniline (1.129 g, 5.0 mmol) was added and the RM was allowed to warm up RT and stirred for 2 days. The solvent was evaporated off under reduced pressure and the residue was treated with aq. NaHCO3, stirred and filtered. The filtered material was washed with water, dissolved in EtOAc, washed with water and brine, dried over Na2SO4 and the solvent was evaporated off under reduced pressure to give the crude product which was purified by flash chromatography (Silica gel column, 100 g, n-hexane/EtOAc 2:1) to afford the title compound as a white crystalline solid. UPLC-MS (Condition 2) tR=1.27 min, m/z=378.0/380.0 [M+H]+.
Quantity
1.054 g
Type
reactant
Reaction Step One
Quantity
1.129 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.129 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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